N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC10940831
Molecular Formula: C20H24N8O
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N8O |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-N-(3-methoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C20H24N8O/c1-29-16-6-4-5-15(13-16)23-20-25-17(24-19(21)26-20)14-27-9-11-28(12-10-27)18-7-2-3-8-22-18/h2-8,13H,9-12,14H2,1H3,(H3,21,23,24,25,26) |
| Standard InChI Key | XZHARGMSJBGCDZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 |
Introduction
The compound N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic molecule that incorporates several key structural elements, including a triazine core, a piperazine ring, and a pyridine moiety. This compound belongs to the broader class of substituted heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceutical research.
Biological Activity and Potential Applications
Substituted triazines and piperazines are known for their potential in drug development due to their ability to interact with various biological targets. The presence of a pyridine ring further enhances the compound's potential for biological activity, as pyridine derivatives are often involved in pharmaceutical applications.
Research Findings and Challenges
While specific research findings on N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine are not readily available, compounds with similar structures have shown promise in various biological assays. For instance, triazine-based compounds have been explored for their antimicrobial properties , and piperazine derivatives have been studied for their affinity towards dopamine receptors .
Future Directions
Given the potential of triazine and piperazine derivatives in pharmaceutical research, further investigation into the biological activities of N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine could reveal new avenues for drug development. This might include assessing its efficacy in targeting specific receptors or evaluating its antimicrobial properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume